molecular formula C11H16N2O4 B2696437 2-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}acetic acid CAS No. 2387234-48-0

2-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}acetic acid

Cat. No.: B2696437
CAS No.: 2387234-48-0
M. Wt: 240.259
InChI Key: JEKBDBOLWVASAE-UHFFFAOYSA-N
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Description

2-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}acetic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}acetic acid typically involves the protection of amines using the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .

Industrial Production Methods

Industrial production methods for compounds containing the Boc group often involve the use of flow microreactor systems. This approach is more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include di-tert-butyl dicarbonate, DMAP, and sodium hydroxide for protection, and trifluoroacetic acid or HCl for deprotection .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group typically yields the free amine .

Scientific Research Applications

2-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}acetic acid involves the interaction of its functional groups with various molecular targets. The Boc group serves as a protecting group for amines, preventing unwanted reactions during synthesis. The cyano group can participate in nucleophilic addition reactions, while the acetic acid moiety can engage in esterification and other reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}acetic acid is unique due to the presence of both the Boc protecting group and the cyano group, which provide distinct reactivity and versatility in synthetic applications. This combination of functional groups allows for selective reactions and the formation of complex molecules.

Properties

IUPAC Name

2-[3-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-10(2,3)17-9(16)13-6-11(5-12,7-13)4-8(14)15/h4,6-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKBDBOLWVASAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2387234-48-0
Record name 2-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}acetic acid
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